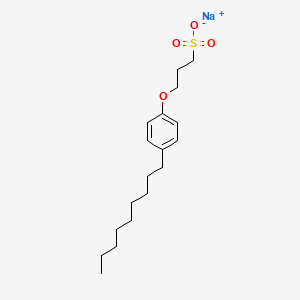
Sodium 3-(4-nonylphenoxy)propanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(4-nonylphenoxy)propanesulphonate is a chemical compound with the molecular formula C18H29NaO4S and a molar mass of 364.47523 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(4-nonylphenoxy)propanesulphonate typically involves the reaction of 4-nonylphenol with epichlorohydrin, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar steps as the laboratory synthesis but optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-(4-nonylphenoxy)propanesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Sodium 3-(4-nonylphenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: It is employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of sodium 3-(4-nonylphenoxy)propanesulphonate involves its ability to interact with lipid membranes, disrupting their structure and increasing permeability. This interaction is primarily due to the hydrophobic nonylphenoxy group and the hydrophilic sulfonate group, which allows the compound to insert into lipid bilayers and alter their properties .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium dodecyl sulfate (SDS)
- Sodium lauryl ether sulfate (SLES)
- Sodium xylene sulfonate (SXS)
Uniqueness
Compared to similar compounds, sodium 3-(4-nonylphenoxy)propanesulphonate has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant in both aqueous and non-aqueous systems. Its nonylphenoxy group provides enhanced stability and performance in various applications .
Propiedades
Número CAS |
26051-50-3 |
|---|---|
Fórmula molecular |
C18H29NaO4S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
sodium;3-(4-nonylphenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C18H30O4S.Na/c1-2-3-4-5-6-7-8-10-17-11-13-18(14-12-17)22-15-9-16-23(19,20)21;/h11-14H,2-10,15-16H2,1H3,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
YBXJDEBEAFBTER-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OCCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
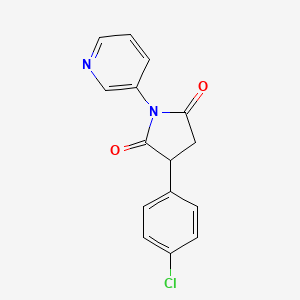
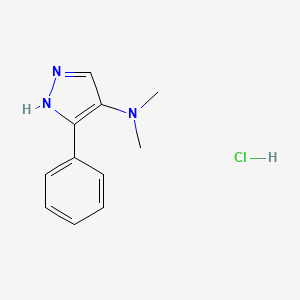
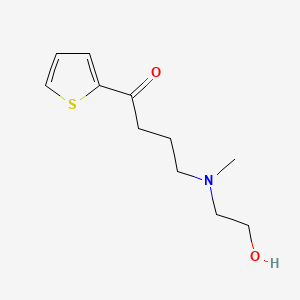

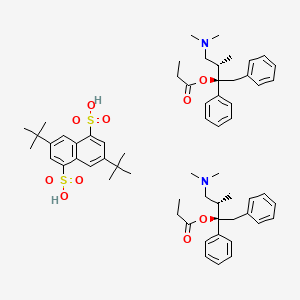
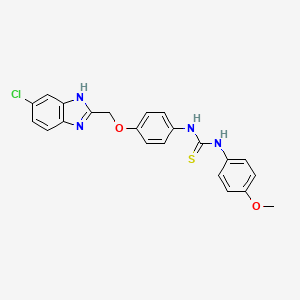
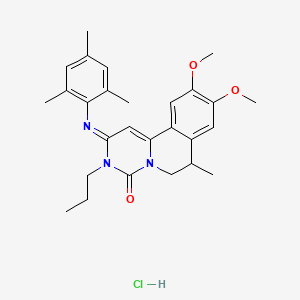
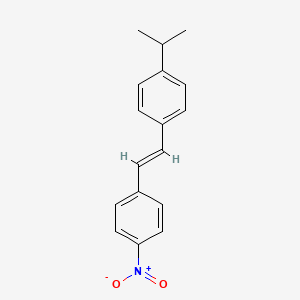
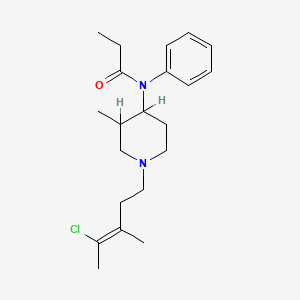
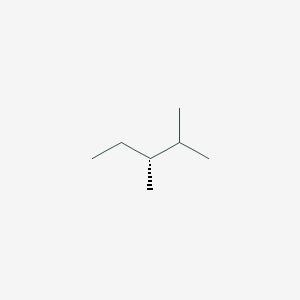

![(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15186435.png)
